

A Comparative Analysis of the Safety Profiles of TNO155 Combination Regimens

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Compound of Interest

Compound Name: TNO155

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TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a promising anti-cancer agent. Its mechanism of action, which involves the modulation of the RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor activity.^[1] This guide provides a comparative analysis of the safety profiles of different **TNO155** combination regimens based on available clinical trial data, offering valuable insights for ongoing and future drug development efforts.

Overview of TNO155 Combination Therapies

Clinical investigations are actively exploring the safety and efficacy of **TNO155** in combination with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving **TNO155** in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (a CDK4/6 inhibitor), and JDQ433 (a KRAS G12C inhibitor).

Quantitative Safety Data Summary

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials for different **TNO155** combination regimens. The data is compiled from the

NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]

Table 1: Safety Profile of **TNO155** in Combination with Spartalizumab (NCT04000529)

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
|--|---------------|--------------|
| All Adverse Events (AEs) | 100.0 | 68.4 |
| Treatment-Related AEs (TRAEs) | 94.7 | 26.3 |
| Increased Aspartate Aminotransferase (AST) | Most Common | - |
| Increased Alanine Aminotransferase (ALT) | Most Common | - |
| Increased Creatine Phosphokinase (CPK) | Most Common | - |
| Anemia | Most Common | - |
| Thrombocytopenia | Most Common | - |
| Increased N-terminal prohormone of brain natriuretic peptide | Most Common | - |
| Peripheral Edema | Most Common | - |
| Diarrhea | Most Common | - |

Data based on 57 patients across all doses.[6]

Table 2: Safety Profile of **TNO155** in Combination with Ribociclib (NCT04000529)

| Adverse Event | Any Grade (%) | Grade ≥ 3 (%) |
|--|---------------|--------------------|
| Thrombocytopenia | Most Common | - |
| Increased Aspartate Aminotransferase (AST) | Most Common | - |
| Increased Creatine Phosphokinase (CPK) | Most Common | - |
| Anemia | Most Common | - |
| Increased Alanine Aminotransferase (ALT) | Most Common | - |
| Diarrhea | Most Common | - |
| Neutropenia | Most Common | - |
| Pyrexia | Most Common | - |
| Peripheral Edema | Most Common | - |

Data based on 46 patients across all dose levels.

Table 3: Safety Profile of **TNO155** in Combination with JDQ433 (KontRASt-01, NCT04699188)

| Adverse Event | Any Grade (%) | Grade ≥ 3 (%) |
|--|------------------|--------------------|
| Treatment-Related AEs (TRAEs) | 88.0 | 36.0 |
| Peripheral Edema | 40.0 | - |
| Neutropenia | 30.0 | 14.0 |
| Thrombocytopenia | 28.0 | 8.0 |
| Diarrhea | 26.0 | 2.0 |
| Anemia | 24.0 | 8.0 |
| Fatigue | 18.0 | - |
| Increased Blood Creatine Phosphokinase | 16.0 | 2.0 |
| Increased Aspartate Aminotransferase (AST) | 14.0 (Grade 1/2) | - |
| Increased Alanine Aminotransferase (ALT) | 10.0 (Grade 1/2) | 2.0 |

Data from a pool of all observed patients in the trial.^[7]

Experimental Protocols

The safety data presented above were collected from multicenter, open-label, phase Ib/II clinical trials. The primary objective of these studies was to characterize the safety and tolerability of the combination regimens and to determine the recommended dose for further studies.

General Methodology for Safety Assessment:

- Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapy.^[8]

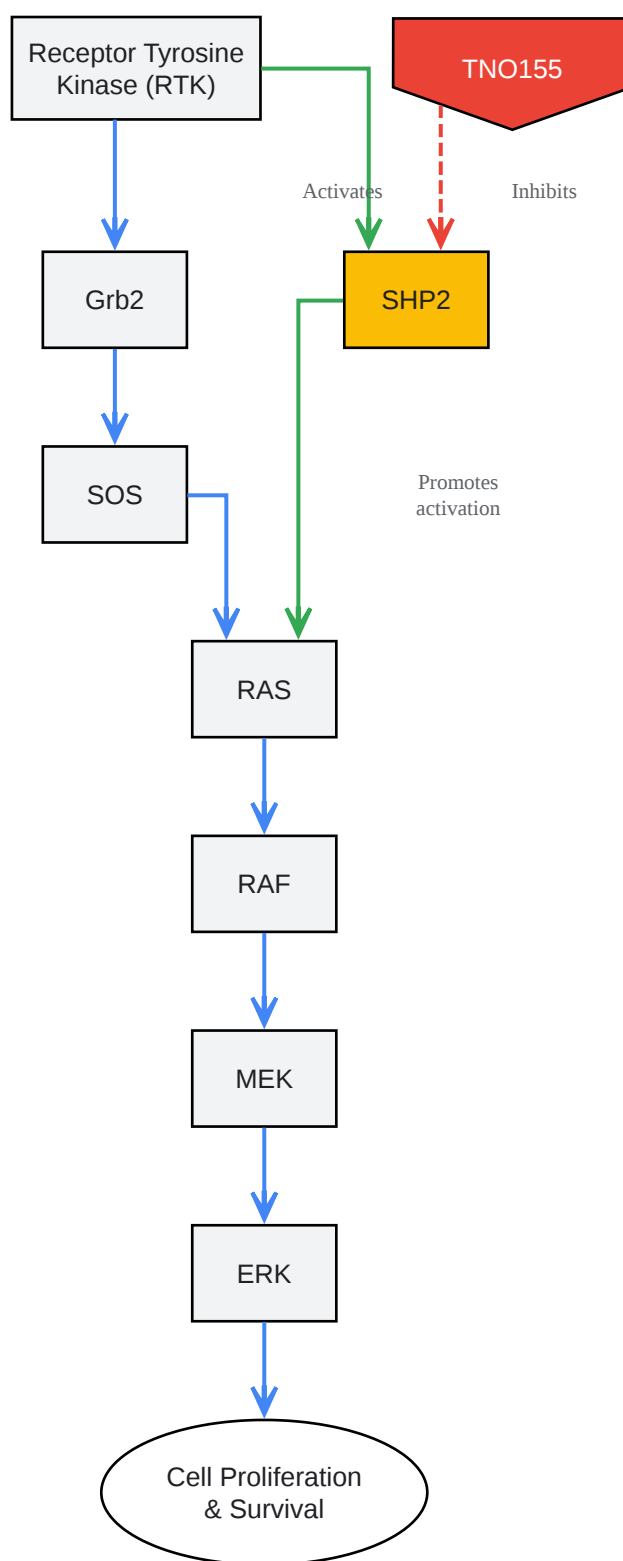
- **Treatment Cycles:** Treatment was administered in cycles, typically 21 or 28 days, allowing for continuous monitoring of safety and tolerability.[8]
- **Adverse Event Monitoring:** All patients were assessed for the incidence and severity of adverse events (AEs) and serious AEs at least once per treatment cycle. This included monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]
- **Grading of Adverse Events:** The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).
- **Dose-Limiting Toxicities (DLTs):** The incidence and nature of DLTs were assessed during the dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT is generally defined as an adverse event considered related to the study drug that meets specific severity and duration criteria within the first treatment cycle.[8]
- **Dose Modifications:** The protocol allowed for dose interruptions and reductions for patients who did not tolerate the specified dosing schedule, enabling them to continue treatment if possible.[8]

Specific Trial Designs:

- **NCT04000529 (TNO155 with Spartalizumab or Ribociclib):** This was a Phase Ib, multicenter, open-label study with a dose-escalation part followed by a dose-expansion part. The study enrolled adult subjects with selected advanced solid tumors.[9]
- **NCT04699188 (KontRASt-01: TNO155 with JDQ433):** This is a Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in combination with **TNO155** and/or tislelizumab in patients with advanced solid tumors harboring the KRAS G12C mutation.[10]

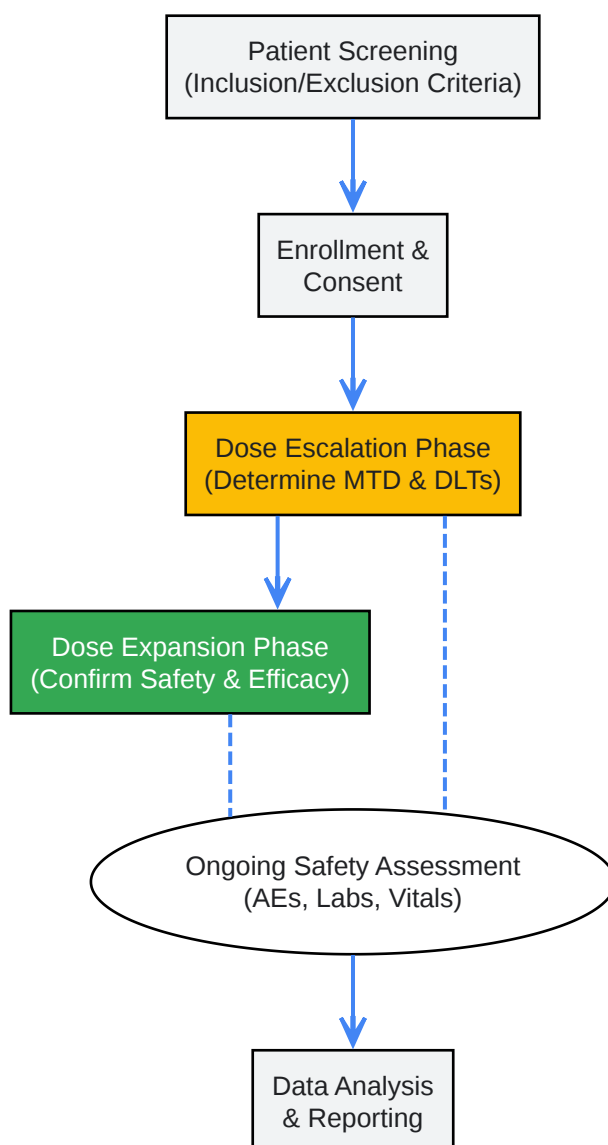
Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the clinical trial process, the following diagrams have been generated using Graphviz (DOT language).



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Caption: SHP2 signaling pathway and **TNO155** mechanism of action.



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